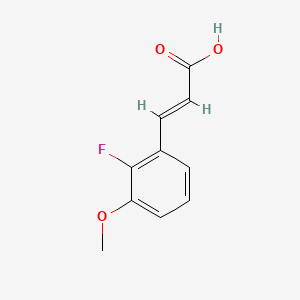

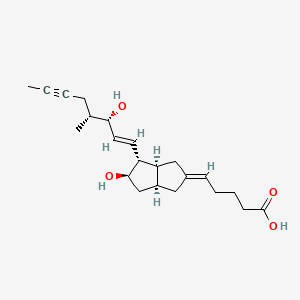

2-Fluoro-3-methoxycinnamic acid

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-Fluoro-3-methoxycinnamic acid, there are studies on the synthesis of related compounds. For instance, mutant polymerases have been used for the synthesis of 2′ fluoro-modified nucleic acid . Another study discusses the polymerase-directed synthesis of 2′-fluoro modified DNA .Wissenschaftliche Forschungsanwendungen

Chemical and Biological Characteristics

2-Fluoro-3-methoxycinnamic acid is a derivative of hydroxycinnamic acids, which are recognized for their extensive biological activities. Hydroxycinnamic acids and their derivatives, including 2-Fluoro-3-methoxycinnamic acid, are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These compounds also show ultraviolet (UV) protective effects, making them potential agents for anti-aging, anti-inflammatory treatments, and hyperpigmentation correction in cosmetic formulations. However, their poor stability and susceptibility to easy degradation and oxidation are challenges that need to be addressed, often leading to the use of microencapsulation techniques in topical applications to prevent degradation and enable sustained release (Taofiq et al., 2017).

Pharmacokinetic Properties and Biological Activities

The pharmacokinetic properties of hydroxycinnamic acids, including their derivatives, are an area of active research. These compounds exhibit a range of biological activities such as antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. They also have mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. Studies indicate that the conjugation of p-coumaric acid, a related compound, significantly enhances its biological activities, although high biological activity coupled with low absorption remains a complex challenge (Pei et al., 2016).

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids, the broader family of compounds to which 2-Fluoro-3-methoxycinnamic acid belongs, are notable for their significant antioxidant properties. Studies focusing on the structure-activity relationships of these compounds have been instrumental in generating more potent antioxidant molecules through medicinal chemistry. The presence of an unsaturated bond on the side chain of these acids is crucial to their activity, and modifications of the aromatic ring and the carboxylic function have been explored to optimize their antioxidant potential. However, some hydroxycinnamic acids have shown a pro-oxidant effect in certain test systems, highlighting the complexity of their biological activities (Razzaghi-Asl et al., 2013).

Zukünftige Richtungen

While specific future directions for 2-Fluoro-3-methoxycinnamic acid are not available, there is a growing interest in the development of fluorous compounds for various applications. For example, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was synthesized using E. coli for potential use in synthesizing other fluorides .

Wirkmechanismus

Target of Action

It is known that cinnamic acid derivatives, which include 2-fluoro-3-methoxycinnamic acid, have been reported to exhibit various biological activities . The specific targets would depend on the biological activity being exhibited.

Mode of Action

Cinnamic acid derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The exact interaction of 2-Fluoro-3-methoxycinnamic acid with its targets would need further investigation.

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . It’s plausible that 2-Fluoro-3-methoxycinnamic acid, being a derivative, might affect similar pathways.

Result of Action

Cinnamic acid derivatives are known to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The specific effects of 2-Fluoro-3-methoxycinnamic acid would depend on its mode of action and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

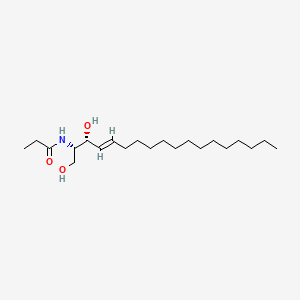

(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKXMMLZGWSNHQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228260 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxycinnamic acid | |

CAS RN |

1409950-69-1 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)